
Disulfide, bis(2-methoxyphenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, bis(2-methoxyphenyl), also known as 2,2'-dithiodi-o-cresol (DTOC), is a chemical compound that belongs to the class of aromatic disulfides. It has been widely used in scientific research due to its unique properties such as antioxidant, anti-inflammatory, and anti-cancer activities.
作用機序
The mechanism of action of DTOC is not fully understood. However, it is believed to act through multiple pathways. DTOC has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. DTOC has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
DTOC has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DTOC has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
In addition, DTOC has been found to modulate the activity of several signaling pathways involved in inflammation and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DTOC has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
DTOC has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. DTOC is also easy to handle and can be dissolved in common solvents such as ethanol and DMSO.
However, DTOC also has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. DTOC can also interfere with some assays that rely on the production of reactive oxygen species, such as the DCFH-DA assay. In addition, DTOC can have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on DTOC. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DTOC. Another area of interest is the investigation of the mechanism of action of DTOC, particularly its effects on the Nrf2-Keap1 and NF-κB pathways.
In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DTOC. This will help to determine the optimal dosage and administration route for DTOC in different applications. Furthermore, there is a need for more studies on the potential toxicity of DTOC, particularly its long-term effects on human health.
Conclusion
In conclusion, disulfide, bis(2-methoxyphenyl) (DTOC), is a chemical compound with unique properties that make it a valuable tool for scientific research. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer activities. DTOC has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DTOC, which will help to further elucidate its mechanism of action and potential applications.
合成法
DTOC can be synthesized by the reaction of o-cresol with sulfur in the presence of a catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then oxidized to form DTOC. The yield of DTOC can be improved by using a higher concentration of sulfur and a higher reaction temperature.
科学的研究の応用
DTOC has been extensively studied for its antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and protect cells from oxidative damage. DTOC has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
In addition, DTOC has been investigated for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. DTOC has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
特性
CAS番号 |
13920-94-0 |
|---|---|
製品名 |
Disulfide, bis(2-methoxyphenyl) |
分子式 |
C14H14O2S2 |
分子量 |
278.4 g/mol |
IUPAC名 |
1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
InChIキー |
USHOSLIEBCEAIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
正規SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




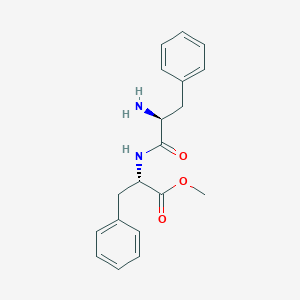
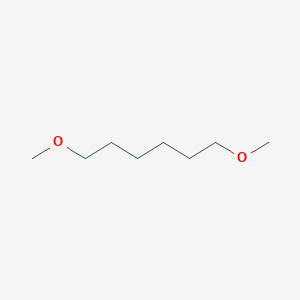
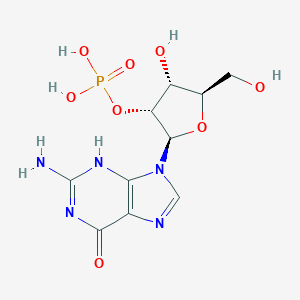
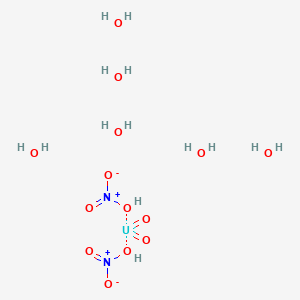
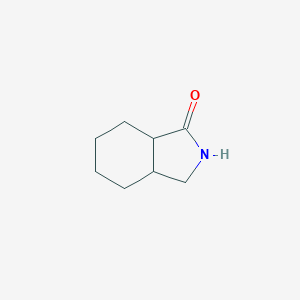
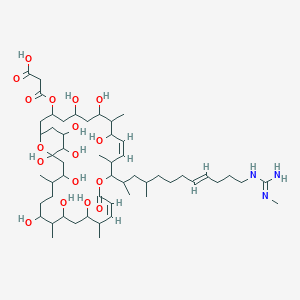
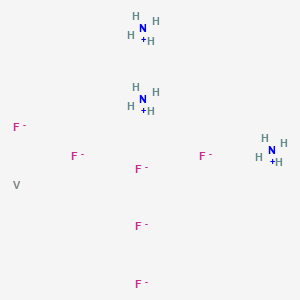



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)

